ナファレリン酢酸塩

概要

説明

Synarelは、ナファレリン酢酸としても知られており、天然の性腺刺激ホルモン放出ホルモン(GnRH)の合成デカペプチドアナログです。主に子宮内膜症と早発性思春期の治療に使用されます。 Synarelは鼻スプレーとして投与され、性腺刺激ホルモンの放出を調節することで作用し、それが性ホルモンの産生に影響を与えます .

科学的研究の応用

Nafarelin acetate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in regulating reproductive hormones and its effects on various biological processes.

Medicine: Used in clinical research for the treatment of endometriosis, central precocious puberty, uterine fibroids, and as part of transgender hormone therapy

Industry: Employed in the development of nasal drug delivery systems and formulations.

作用機序

ナファレリン酢酸は、性腺刺激ホルモン放出ホルモン(GnRH)の強力なアゴニストとして作用します。投与すると、下垂体性腺刺激ホルモン、黄体形成ホルモン(LH)、卵胞刺激ホルモン(FSH)の放出を刺激します。この初期の刺激の後、GnRH受容体のダウンレギュレーションが起こり、性腺ステロイドの分泌が減少します。 これにより、卵巣と精巣の機能が抑制され、子宮内膜症や早発性思春期などの病状に有効です .

生化学分析

Biochemical Properties

At the onset of administration, Nafarelin Acetate stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase of gonadal steroidogenesis . This interaction with the pituitary gonadotropins is crucial for its role in biochemical reactions.

Cellular Effects

Nafarelin Acetate influences cell function by affecting the secretion of gonadal steroids. Repeated dosing abolishes the stimulatory effect on the pituitary gland. Twice daily administration leads to decreased secretion of gonadal steroids by about 4 weeks; consequently, tissues and functions that depend on gonadal steroids for their maintenance become quiescent .

Molecular Mechanism

Nafarelin Acetate exerts its effects at the molecular level through its agonistic action on GnRH. Like GnRH, initial or intermittent administration of Nafarelin Acetate stimulates release of the gonadotropins LH and FSH from the pituitary gland, which in turn transiently increases production of estradiol in females and testosterone in both sexes .

Temporal Effects in Laboratory Settings

The effects of Nafarelin Acetate change over time in laboratory settings. At the onset of administration, it stimulates the release of the pituitary gonadotropins, resulting in a temporary increase of gonadal steroidogenesis. Repeated dosing abolishes this stimulatory effect on the pituitary gland .

Metabolic Pathways

Nafarelin Acetate is involved in the GnRH signaling pathway, influencing the release of pituitary gonadotropins and the subsequent secretion of gonadal steroids .

準備方法

合成経路と反応条件

ナファレリン酢酸は、一連のペプチドカップリング反応によって合成されます。合成には、デカペプチド鎖を形成するために、アミノ酸を順次付加することが含まれます。主なステップには次のものが含まれます。

固相ペプチド合成(SPPS): この方法は、保護されたアミノ酸を固体樹脂に段階的に付加することを含みます。

切断と脱保護: ペプチドは樹脂から切断され、脱保護されて遊離のペプチドが得られます。

工業的生産方法

ナファレリン酢酸の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を高くするために、温度、pH、溶媒系などの反応条件を最適化することが含まれます。 最終生成物は、ベンザルコニウムクロリド、氷酢酸、水酸化ナトリウムまたは塩酸(pH調整用)、ソルビトール、精製水を含む鼻スプレー溶液に製剤化されます .

化学反応の分析

反応の種類

ナファレリン酢酸は、次のようなさまざまな化学反応を起こします。

酸化: ペプチドは、メチオニンなどの特定のアミノ酸残基で酸化される可能性があります。

還元: ペプチド構造内のジスルフィド結合で、還元反応が発生する可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には次のものがあります。

酸化剤: 過酸化水素、過蟻酸。

還元剤: ジチオスレイトール(DTT)、トリス(2-カルボキシエチル)ホスフィン(TCEP)。

置換試薬: さまざまなアミノ酸誘導体とカップリング剤.

生成される主な生成物

これらの反応から生成される主な生成物には、生物学的活性和安定性が変化した修飾ペプチドが含まれます。 たとえば、メチオニン残基の酸化により、メチオニンサルフォキシドが生成され、ペプチドの機能に影響を与える可能性があります .

科学研究への応用

ナファレリン酢酸は、次のような幅広い科学研究への応用があります。

化学: ペプチド合成および修飾を研究するためのモデル化合物として使用されます。

生物学: 生殖ホルモンの調節における役割とそのさまざまな生物学的プロセスへの影響について調査されています。

医学: 子宮内膜症、早発性思春期、子宮筋腫の治療、およびトランスジェンダーホルモン療法の一部としての臨床研究で使用されています

類似化合物との比較

類似化合物

リュープロリド酢酸: 前立腺癌、子宮内膜症、早発性思春期の治療に使用される別のGnRHアゴニスト。

ゴセレリン酢酸: 前立腺癌や子宮内膜症など、同様の適応症に使用されるGnRHアゴニスト。

トリプトレリン: ホルモン感受性癌や病状の治療に使用されるGnRHアゴニスト

ナファレリン酢酸の独自性

ナファレリン酢酸は、鼻スプレーとしての投与経路が独特であり、使いやすさと患者のコンプライアンスという点で利点があります。 さらに、その特定の製剤と薬物動態プロファイルは、早発性思春期や子宮内膜症などの病状の治療に適しています .

生物活性

Nafarelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH) and is primarily used in the treatment of hormone-dependent conditions such as endometriosis and precocious puberty. This article explores the biological activity of nafarelin acetate, including its pharmacokinetics, mechanisms of action, clinical efficacy, and potential side effects.

Pharmacokinetics

Nafarelin acetate is administered intranasally, where it is rapidly absorbed into the systemic circulation. Key pharmacokinetic parameters include:

- Absorption : Maximum plasma concentrations are typically reached within 10 to 45 minutes post-administration. For instance, following a single dose of 400 µg, peak concentrations range from 0.5 to 5.3 ng/mL .

- Bioavailability : The average bioavailability is approximately 2.8% (range 1.2% to 5.6%) for intranasal doses .

- Half-life : The serum half-life is around 2.5 to 3 hours depending on the dose administered .

- Protein Binding : About 78% to 84% of nafarelin binds to plasma proteins, primarily albumin .

Nafarelin acetate functions as a potent agonist of GnRH. Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to increased gonadal steroidogenesis. However, with continuous administration, it suppresses the release of these hormones, resulting in decreased levels of sex steroids such as estrogen and testosterone over time .

Clinical Efficacy

Nafarelin acetate has been evaluated in various clinical studies for its effectiveness in treating endometriosis and other hormone-related disorders:

- Endometriosis Treatment : In a double-blind study comparing nafarelin (400 µg daily) with danazol (600 mg daily) over six months, both treatments resulted in significant regression of active endometriosis lesions. Notably, complete disease regression was observed in 30% of patients treated with nafarelin .

| Study Parameters | Nafarelin Acetate | Danazol |

|---|---|---|

| Dose | 400 µg/day | 600 mg/day |

| Complete Regression | 30% | Not specified |

| Partial Regression | 57% | Not specified |

| Symptoms Improvement | 64% | Not specified |

- Pre-operative Use : Nafarelin has also been used pre-operatively to reduce the size of endometriomas, facilitating surgical intervention .

Side Effects and Toxicity

While nafarelin acetate is generally well-tolerated, some side effects have been reported:

- Common side effects include hot flashes, headaches, and potential impacts on mood and memory .

- Long-term animal studies have indicated that high doses can lead to hyperplasia and neoplasia in certain tissues; however, no such effects have been observed in humans .

Case Studies

- Short-Term Memory Loss : A study investigating cognitive effects noted instances of short-term memory loss among patients using nafarelin acetate nasal spray, suggesting a need for further research into its neurocognitive impact .

- Endometrioma Treatment : A case report highlighted the successful use of nafarelin acetate prior to surgery for an abdominal wall endometrioma, demonstrating its utility in clinical practice .

特性

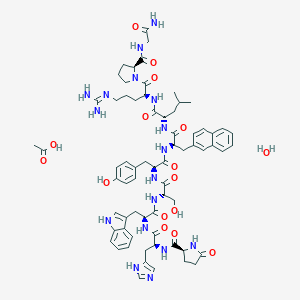

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2/t46-,47-,48-,49-,50+,51-,52-,53-,54-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBTYDWUUWLHBD-UDXTWCDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H89N17O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76932-56-4 (Parent) | |

| Record name | Nafarelin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086220420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40904715 | |

| Record name | Nafarelin acetate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86220-42-0 | |

| Record name | Nafarelin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086220420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafarelin acetate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFARELIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ENZ0QJW4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。